Bis-PEG3-t-butyl ester
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Overview
Description
Bis-PEG3-t-butyl ester, also known as bis-polyethylene glycol-3-t-butyl ester, is a bifunctional polyethylene glycol derivative. It is characterized by two t-butyl ester end groups. The compound is widely used in pharmaceutical research and development due to its enhanced solubility, biocompatibility, and minimal immunogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bis-PEG3-t-butyl ester typically involves the esterification of polyethylene glycol with t-butyl alcohol. One efficient method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are also implemented to handle the reagents and by-products effectively .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG3-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the t-butyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be employed to substitute the ester groups.
Major Products Formed
Hydrolysis: Formation of polyethylene glycol and t-butyl carboxylic acid.
Oxidation: Formation of oxidized derivatives of the ester.
Substitution: Formation of substituted polyethylene glycol derivatives.
Scientific Research Applications
Bis-PEG3-t-butyl ester is utilized in a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Used in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of bis-PEG3-t-butyl ester involves its role as a linker or spacer molecule. It facilitates the conjugation of different molecules, enhancing their solubility, stability, and bioavailability. The compound interacts with molecular targets through its ester groups, forming stable linkages that improve the overall properties of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
- Bis-PEG2-t-butyl ester
- Bis-PEG4-t-butyl ester
- Bis-PEG6-t-butyl ester
- Bis-PEG9-t-butyl ester
- Bis-PEG11-t-butyl ester
- Bis-PEG13-t-butyl ester
Uniqueness
Bis-PEG3-t-butyl ester stands out due to its optimal chain length, which provides a balance between solubility and stability. Compared to shorter or longer PEG derivatives, this compound offers enhanced biocompatibility and minimal immunogenicity, making it ideal for pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-17(2,3)24-15(19)7-9-21-11-13-23-14-12-22-10-8-16(20)25-18(4,5)6/h7-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABJXAWGDLLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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